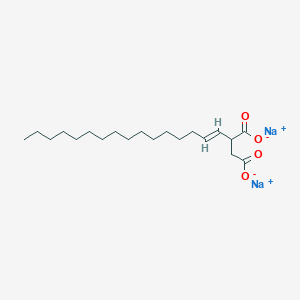
(4-Acetamidophenoxy)methyl octyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Acetamidophenoxy)methyl octyl carbonate is a chemical compound with the molecular formula C20H31NO5 It is characterized by the presence of an acetamido group attached to a phenoxy moiety, which is further linked to an octyl carbonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamidophenoxy)methyl octyl carbonate typically involves the reaction of 4-acetamidophenol with octyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the carbonate group. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Acetamidophenoxy)methyl octyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The phenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
(4-Acetamidophenoxy)methyl octyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Acetamidophenoxy)methyl octyl carbonate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the phenoxy moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Acetamidophenoxy)methyl decyl carbonate
- (4-Acetamidophenoxy)methyl hexyl carbonate
- (4-Acetamidophenoxy)methyl butyl carbonate
Uniqueness
(4-Acetamidophenoxy)methyl octyl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its octyl carbonate group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Propiedades
Número CAS |
920967-20-0 |
|---|---|
Fórmula molecular |
C18H27NO5 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
(4-acetamidophenoxy)methyl octyl carbonate |
InChI |
InChI=1S/C18H27NO5/c1-3-4-5-6-7-8-13-22-18(21)24-14-23-17-11-9-16(10-12-17)19-15(2)20/h9-12H,3-8,13-14H2,1-2H3,(H,19,20) |
Clave InChI |
JJAXTTPKLFKNNM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)OCOC1=CC=C(C=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




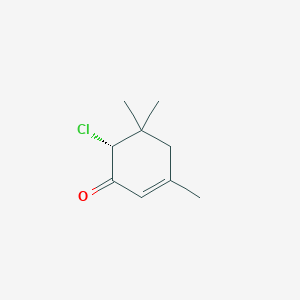
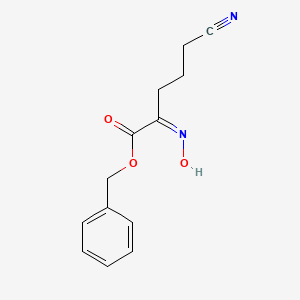

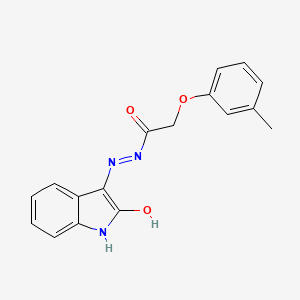
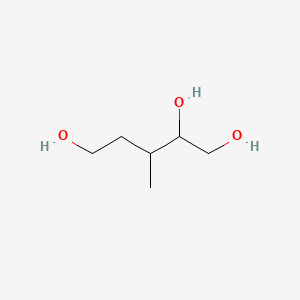
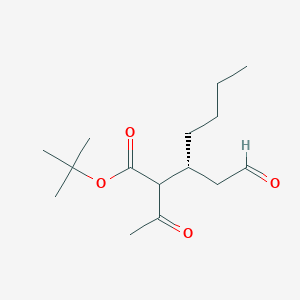
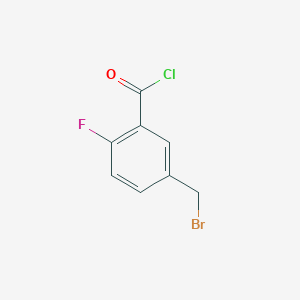
![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)

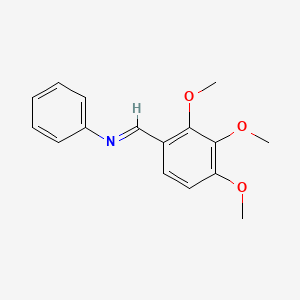
![1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12643263.png)
